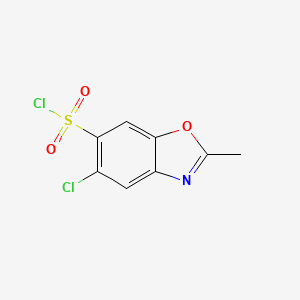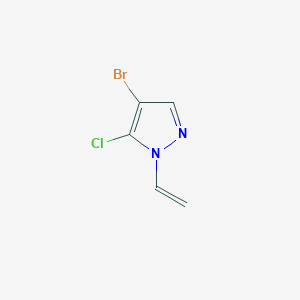
4-(4-(Hydroxymethyl)-5-methylisoxazol-3-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(Hydroxymethyl)-5-methylisoxazol-3-yl)benzonitrile is an organic compound that features a benzonitrile group attached to a hydroxymethyl-substituted isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Hydroxymethyl)-5-methylisoxazol-3-yl)benzonitrile can be achieved through several methods. One common approach involves the hydrosilylation reaction in the presence of an iron complex catalyst such as Bu4N[Fe(CO)3(NO)]. This reaction typically proceeds under mild conditions and yields the desired product with high efficiency .
Another method involves the preparation from 4-(aminomethyl)benzyl alcohol.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the aforementioned synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Hydroxymethyl)-5-methylisoxazol-3-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 4-(4-(Formyl)-5-methylisoxazol-3-yl)benzonitrile.
Reduction: Formation of 4-(4-(Hydroxymethyl)-5-methylisoxazol-3-yl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-(Hydroxymethyl)-5-methylisoxazol-3-yl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(4-(Hydroxymethyl)-5-methylisoxazol-3-yl)benzonitrile involves its interaction with specific molecular targets. The hydroxymethyl and nitrile groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The isoxazole ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)benzonitrile: Lacks the isoxazole ring, making it less versatile in certain applications.
5-Methylisoxazole-4-carboxylic acid: Contains the isoxazole ring but lacks the benzonitrile group, limiting its use in some synthetic routes.
Uniqueness
4-(4-(Hydroxymethyl)-5-methylisoxazol-3-yl)benzonitrile is unique due to the combination of the benzonitrile group and the hydroxymethyl-substituted isoxazole ring. This structural combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
4-[4-(hydroxymethyl)-5-methyl-1,2-oxazol-3-yl]benzonitrile |
InChI |
InChI=1S/C12H10N2O2/c1-8-11(7-15)12(14-16-8)10-4-2-9(6-13)3-5-10/h2-5,15H,7H2,1H3 |
InChI Key |
DGPLGBDLHLOBCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)C#N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


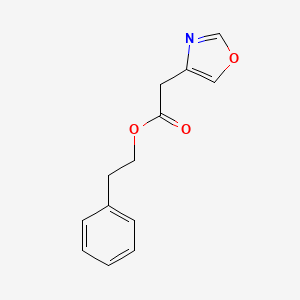
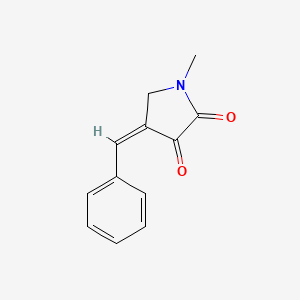
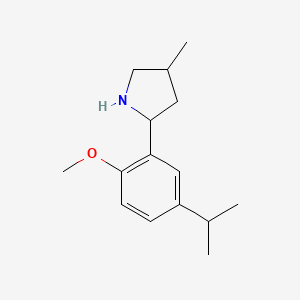


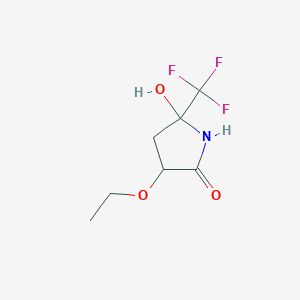
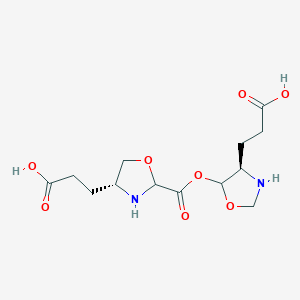
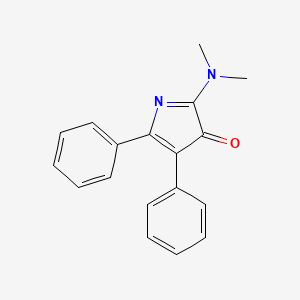


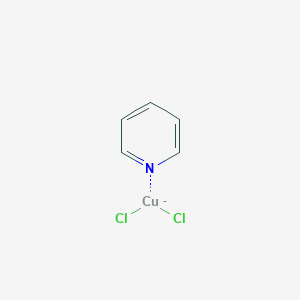
![2-(Aminomethyl)-6-(2-bromoacetyl)benzo[d]oxazole](/img/structure/B15208845.png)
